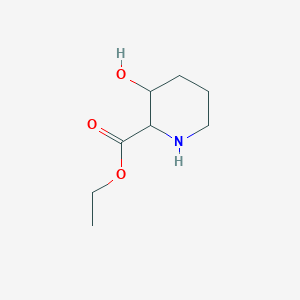

Ethyl 3-hydroxypiperidine-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 3-hydroxypiperidine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-2-12-8(11)7-6(10)4-3-5-9-7/h6-7,9-10H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJTBBTRSBUVVQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(CCCN1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10698391 | |

| Record name | Ethyl 3-hydroxypiperidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10698391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142954-54-9 | |

| Record name | Ethyl 3-hydroxypiperidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10698391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Piperidine Derivatives As Versatile Heterocyclic Scaffolds in Modern Organic Chemistry

The piperidine (B6355638) ring, a six-membered nitrogen-containing heterocycle, is a ubiquitous and privileged scaffold in modern organic chemistry and medicinal chemistry. nih.govajchem-a.com Piperidine derivatives are integral components of numerous natural products, alkaloids, and synthetic pharmaceuticals, exhibiting a wide spectrum of biological activities. ajchem-a.com Their prevalence in over twenty classes of pharmaceuticals underscores their significance. researchgate.net

Rationale for Dedicated Research on Ethyl 3 Hydroxypiperidine 2 Carboxylate As a Strategic Synthetic Target and Intermediate

The dedicated research focus on Ethyl 3-hydroxypiperidine-2-carboxylate stems from its identity as a highly functionalized and stereochemically rich building block. Its strategic importance can be attributed to several key features:

Multiple Functional Groups: The molecule contains a secondary amine, a hydroxyl group, and an ethyl ester. These functional groups offer orthogonal handles for a variety of chemical transformations. The amine can undergo N-alkylation, acylation, or serve as a nucleophile; the hydroxyl group can be derivatized or used to direct subsequent reactions; and the ester can be hydrolyzed, reduced, or converted to an amide.

Stereochemical Complexity: With two adjacent chiral centers (C2 and C3), four possible stereoisomers exist. Access to stereochemically pure forms of this compound is of paramount importance, as the specific stereoisomer of a final drug molecule often dictates its biological activity and safety profile. The 3-hydroxy-2-substituted piperidine (B6355638) motif is a key feature in several bioactive compounds. nih.gov

Synthetic Versatility: As a chiral scaffold, it serves as a precursor for more complex molecules. For instance, the controlled modification of its functional groups can lead to the synthesis of diverse libraries of compounds for drug discovery, including potent enzyme inhibitors and other therapeutic agents. nih.gov The development of modular strategies to access such decorated piperidines is a significant area of research. nih.gov

The synthesis of specific stereoisomers of hydroxypiperidine carboxylates allows for the systematic exploration of chemical space and the development of structure-activity relationships (SAR) in medicinal chemistry programs.

Historical Context and Evolution of Synthetic Approaches to Hydroxypiperidine Carboxylates

Classical and Contemporary Chemical Synthesis Routes

The construction of the substituted piperidine core of this compound can be achieved through various synthetic pathways, each with its own advantages and challenges.

Reductive Amination Strategies

Reductive amination is a powerful and widely used method for the formation of amines, including cyclic amines like piperidines. libretexts.orglibretexts.orgyoutube.com This process typically involves the reaction of a carbonyl compound (aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. libretexts.orgyoutube.com For the synthesis of the target molecule, this strategy would likely involve an intramolecular reaction of a linear amino-aldehyde or amino-ketone precursor.

The general pathway involves a bifunctional linear substrate containing an amine at one end and a keto-ester or related carbonyl group at the other. The initial step is the intramolecular condensation between the amine and a ketone to form a cyclic imine. This intermediate is then reduced to the final piperidine product. Various reducing agents can be employed, such as sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. libretexts.orglibretexts.org The choice of reducing agent is crucial; for instance, NaBH₃CN is particularly effective as it is less reactive towards the carbonyl starting material and selectively reduces the imine as it forms. youtube.com

A plausible precursor for this compound via this route would be an amino-keto ester. The cyclization and reduction would establish the piperidine ring, with the hydroxyl and ester functionalities already in place or introduced via precursors.

Table 1: Comparison of Reducing Agents in Reductive Amination

| Reducing Agent | Characteristics |

|---|---|

| H₂/Catalyst (Ni, Pd, Pt) | Effective for a wide range of substrates; can sometimes lead to over-reduction of other functional groups. libretexts.orgmdpi.com |

| Sodium Borohydride (NaBH₄) | A mild reducing agent, but can also reduce the initial aldehyde/ketone. |

| Sodium Cyanoborohydride (NaBH₃CN) | Selective for the reduction of the iminium ion over the carbonyl group, making it ideal for one-pot reactions. youtube.com |

| Sodium Triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | A mild and effective reagent, often used for its selectivity and less toxic byproducts compared to cyanoborohydride. |

Cycloaddition Reactions in Piperidine Ring Formation

Cycloaddition reactions, particularly [3+2] and [4+2] cycloadditions, are powerful tools for the stereocontrolled synthesis of heterocyclic rings. The 1,3-dipolar cycloaddition of an azomethine ylide with an alkene is a common method for constructing five-membered pyrrolidine (B122466) rings. mdpi.comnih.gov While not directly forming the six-membered piperidine ring, related strategies and extensions of this chemistry can be adapted.

For instance, stabilized azomethine ylides derived from piperidine-2-carboxylates can react with various dipolarophiles. nih.gov More directly, the formation of the piperidine ring can be envisioned through aza-Diels-Alder or [4+2] cycloaddition reactions. In this approach, an imine acts as the dienophile, reacting with a suitable diene to form a tetrahydropyridine (B1245486) intermediate, which can then be further functionalized to yield the target compound.

Another relevant approach is the [3+2] cycloaddition involving oxidopyrylium ylides, which can react to form complex polycyclic systems that may serve as precursors to highly substituted piperidines after subsequent rearrangement or ring-opening reactions. uchicago.edu

Derivatization from Pre-formed Piperidine Scaffolds

A common and practical approach to synthesizing this compound involves modifying a pre-existing, simpler piperidine derivative. A typical starting material for this route is 3-hydroxypiperidine or its N-protected form, such as N-Boc-3-hydroxypiperidine. vulcanchem.comgoogle.com

The synthesis of the 3-hydroxypiperidine scaffold itself can be achieved by several methods, most notably the hydrogenation of 3-hydroxypyridine. vulcanchem.comgoogle.com This reduction is often carried out under high pressure using catalysts like rhodium on carbon (Rh/C). vulcanchem.com

Synthetic Sequence from 3-Hydroxypyridine:

Hydrogenation: 3-Hydroxypyridine is catalytically hydrogenated to produce racemic 3-hydroxypiperidine. vulcanchem.com

Nitrogen Protection: The secondary amine of 3-hydroxypiperidine is typically protected, for example, with a tert-butyloxycarbonyl (Boc) group, to prevent side reactions in subsequent steps. This yields N-Boc-3-hydroxypiperidine. google.com

Oxidation: The hydroxyl group at C3 is oxidized to a ketone, yielding N-Boc-3-oxopiperidine.

Carboxylation: An ethyl carboxylate group is introduced at the C2 position. This can be achieved through various methods, such as reacting the ketone with ethyl cyanoformate in the presence of a strong base to form a β-keto ester.

Reduction: The ketone at C3 is then selectively reduced back to a hydroxyl group. The choice of reducing agent at this stage can influence the diastereoselectivity of the final product.

Deprotection (Optional): The N-Boc protecting group can be removed if the free amine is desired.

Alternatively, direct cyclization of precursors like 5-halo-2-hydroxypentylamine hydrohalide can yield 3-hydroxypiperidine under basic conditions. chemicalbook.comgoogle.com This pre-formed ring can then undergo the functionalization steps described above.

Multi-Component Reactions for Direct Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer a highly efficient route to complex molecules. beilstein-journals.orgresearchgate.net They are valued for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. A Levy-type reaction, for instance, can construct polycyclic tetrahydrocarbazoles through a copper-catalyzed three-component reaction, showcasing the power of MCRs in building complex heterocyclic systems. beilstein-journals.org

For the synthesis of a substituted piperidine like this compound, a hypothetical MCR could involve the condensation of an amine, an aldehyde, and a β-keto ester derivative in a variation of the Hantzsch pyridine synthesis, followed by reduction of the resulting dihydropyridine (B1217469) ring. While specific MCRs for the direct synthesis of the title compound are not widely documented, the principles of MCR design suggest this as a potential and efficient future strategy.

Stereoselective Synthesis Approaches

Given the presence of two chiral centers, controlling the stereochemistry during the synthesis of this compound is of paramount importance.

Chiral Pool Strategy Utilizing Natural Precursors (e.g., from amino acids like glycine (B1666218) derivatives)

The chiral pool strategy utilizes readily available, enantiomerically pure natural products as starting materials. Amino acids are excellent candidates for this approach. Glycine derivatives, for example, can serve as versatile building blocks for creating complex nitrogen-containing heterocycles. mdpi.com

One powerful method involves the decarboxylative [3+2] cycloaddition of glycine-derived azomethine ylides to generate highly functionalized pyrrolidines. mdpi.com While this directly forms a five-membered ring, the principles can be extended. A more direct application for piperidine synthesis could involve using a chiral amino acid derivative as the backbone for a linear precursor that undergoes stereocontrolled intramolecular cyclization, such as the reductive amination discussed previously.

For example, a chiral precursor derived from an amino acid like L-aspartic acid or L-glutamic acid could be elaborated into a linear chain containing the necessary functionalities. The inherent stereocenter from the starting amino acid can be used to direct the formation of new stereocenters during the cyclization step, leading to an enantiomerically enriched piperidine product.

Another documented stereoselective method involves the chiral resolution of racemic 3-hydroxypiperidine. This is often achieved by forming diastereomeric salts with a chiral resolving agent, such as D-pyroglutamic acid, followed by separation through crystallization. vulcanchem.com The resolved (S)-3-hydroxypiperidine can then be carried forward through the derivatization sequence described in section 2.1.3 to yield the enantiomerically pure target compound. google.com

Table 2: Research Findings on a Key Stereoselective Step

| Reaction | Starting Material | Reagent/Catalyst | Key Feature | Reference |

|---|---|---|---|---|

| Chiral Resolution | Racemic 3-Hydroxypiperidine | D-pyroglutamic acid | Formation and separation of diastereomeric salts to isolate (S)-3-hydroxypiperidine. | vulcanchem.com |

| Asymmetric Hydrogenation | 3-Hydroxypyridine | Chiral Rhodium or Ruthenium catalysts | Potential for direct asymmetric synthesis of chiral 3-hydroxypiperidine, though challenging. | N/A |

| Enzyme-Catalyzed Reaction | Pro-chiral precursor | Transaminase or other enzymes | Biocatalytic approach to introduce chirality with high enantioselectivity. | N/A |

Asymmetric Catalysis in C-C and C-N Bond Formation

The construction of the chiral piperidine ring with precise stereochemistry at the C2 and C3 positions is a significant synthetic challenge. Asymmetric catalysis offers powerful tools to control the formation of new carbon-carbon and carbon-nitrogen bonds, leading to the desired stereoisomers.

Organocatalytic Methods

Organocatalysis has emerged as a robust strategy for the asymmetric synthesis of highly functionalized piperidines. thieme-connect.com These methods utilize small organic molecules to catalyze reactions, often mimicking enzymatic processes and avoiding the use of metals. nih.gov A common approach involves domino or cascade reactions, where multiple bonds and stereocenters are formed in a single operation with high enantioselectivity. nih.govacs.org

For the synthesis of polysubstituted piperidines, a domino Michael addition/aminalization process catalyzed by O-TMS protected diphenylprolinol has been shown to be effective. nih.govacs.org This reaction, typically between aldehydes and functionalized nitroolefins, can create up to four contiguous stereocenters with excellent enantioselectivity. nih.gov While not explicitly demonstrated for this compound, this methodology provides a framework for assembling the substituted piperidine core. For instance, the reaction of an appropriate aldehyde and a nitroolefin derivative could theoretically construct the required 2,3-substituted pattern. acs.org

Key features of organocatalytic approaches include:

Catalysts: Proline and its derivatives, such as O-TMS protected diphenylprolinol, are frequently used. nih.govacs.org

Reaction Type: Domino/cascade reactions are common, enhancing synthetic efficiency. thieme-connect.com

Stereocontrol: High levels of enantioselectivity (often >90% ee) are achievable. acs.org

A representative organocatalytic domino reaction for synthesizing polysubstituted piperidines is shown below.

Table 1: Organocatalytic Synthesis of Polysubstituted Piperidines

| Catalyst | Reactants | Key Transformation | Stereoselectivity | Reference |

|---|---|---|---|---|

| O-TMS protected diphenylprolinol | Aldehydes, Trisubstituted nitroolefins | Domino Michael addition/aminalization | Excellent enantioselectivity | nih.gov |

| (L)-Proline | Δ¹-Piperideine, Ketones | Asymmetric introduction of heterocycle | Up to 97% ee | acs.org |

| Hydrogen-bond donor catalyst | Amine, Michael acceptor | Aza-Michael/intramolecular cyclization | High enantioselectivity (85-97% ee) | thieme-connect.com |

Metal-Catalyzed Asymmetric Hydrogenation or Cyclization

Transition metal catalysis provides highly efficient and selective routes to chiral piperidines. dicp.ac.cn These methods often involve the asymmetric hydrogenation of pyridine or pyridinium (B92312) salt precursors, or asymmetric cyclization reactions. dicp.ac.cnacs.org

Rhodium-catalyzed asymmetric hydrogenation is a powerful technique. For example, a three-step process involving the partial reduction of a pyridine derivative, followed by a Rh-catalyzed asymmetric reductive Heck reaction, and a final reduction can yield a wide array of enantioenriched 3-substituted piperidines. snnu.edu.cn This strategy has been successfully applied to the formal syntheses of drugs like Preclamol and Niraparib. snnu.edu.cnnih.gov The key is the highly regio- and enantioselective carbometalation of a dihydropyridine intermediate. snnu.edu.cnnih.gov

Similarly, iridium-catalyzed asymmetric hydrogenation of pyridinium salts has been developed to produce chiral piperidines with high enantioselectivity. thieme-connect.de Another approach involves metal triflate-catalyzed diastereoselective nucleophilic substitution reactions of 2-acyloxypiperidines, which can be used to introduce substituents at the 2-position with high stereocontrol. nih.gov

Table 2: Examples of Metal-Catalyzed Asymmetric Piperidine Synthesis

| Metal Catalyst | Substrate Type | Reaction Type | Key Features | Reference |

|---|---|---|---|---|

| Rhodium | Pyridine derivatives | Asymmetric reductive Heck reaction | Access to 3-substituted piperidines, high yield and ee | snnu.edu.cn |

| Rhodium | Pyridinium salts | Reductive transamination | Excellent diastereo- and enantioselectivity | dicp.ac.cn |

| Iridium | Pyrazines | Asymmetric hydrogenation | Yields chiral piperazines (related N-heterocycles) with up to 96% ee | acs.org |

| Scandium Triflates | 2-Acyloxypiperidines | Nucleophilic substitution | High diastereoselectivity for 2-alkylation | nih.gov |

Biocatalytic Transformations for Chiral Induction

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for synthesizing chiral compounds. nih.gov Enzymes and whole-cell systems operate under mild conditions and can exhibit exceptional enantio-, regio-, and chemoselectivity. nih.gov

Enzyme-Catalyzed Kinetic Resolution (e.g., Lipase-Catalyzed Resolution)

Kinetic resolution is a widely used technique to separate enantiomers from a racemic mixture. Lipases are particularly robust and versatile enzymes for this purpose, often used for the enantioselective acylation of alcohols or hydrolysis of esters. nih.govmdpi.com

For the synthesis of a structurally related compound, ethyl (2S,5R)-5-((benzyloxy)amino)piperidine-2-carboxylate, a key intermediate for the β-lactamase inhibitor avibactam, a lipase-catalyzed resolution was a crucial step. acs.orgdatapdf.com In this chemoenzymatic synthesis, a lipase (B570770) was used for the resolution of (2S,5S)-ethyl 5-hydroxypiperidine-2-carboxylate. datapdf.com Lipases such as those from Pseudomonas cepacia (Lipase PS) or Candida antarctica (Lipozyme CALB) are frequently employed due to their broad substrate tolerance and high enantioselectivity. nih.govmdpi.com The reactions are often performed in organic solvents or aqueous systems under mild temperature conditions. nih.govmdpi.com

The primary advantage of lipase-catalyzed resolution is the ability to obtain one enantiomer in high purity. However, the maximum theoretical yield for the desired enantiomer is 50%.

Whole-Cell Biotransformations (e.g., Ketoreductase-mediated reductions for related compounds)

Whole-cell biotransformations leverage the metabolic machinery of microorganisms (like baker's yeast, E. coli, or fungal species) to perform complex chemical conversions. derpharmachemica.com For the synthesis of chiral hydroxy compounds, ketoreductases (KREDs) are particularly valuable enzymes. mdpi.com They catalyze the asymmetric reduction of prochiral ketones to their corresponding chiral alcohols with high enantiomeric excess, often utilizing cofactors like NADH or NADPH which are regenerated by the cell's metabolism. mdpi.comnih.gov

The synthesis of (S)-N-Boc-3-hydroxypiperidine, a key precursor for the drug ibrutinib, has been efficiently achieved by the asymmetric reduction of N-Boc-3-piperidone using a ketoreductase. mdpi.com Several studies have focused on screening KRED libraries to find the optimal enzyme and on co-expressing the KRED with a glucose dehydrogenase (GDH) to ensure efficient cofactor regeneration. derpharmachemica.commdpi.com This approach offers high conversion rates and excellent enantioselectivity (>99% ee), overcoming the 50% yield limitation of kinetic resolution. derpharmachemica.com

This ketoreductase-mediated reduction strategy is directly applicable to the synthesis of this compound from its corresponding ketone precursor, ethyl 3-oxopiperidine-2-carboxylate.

Table 3: Biocatalytic Synthesis of Chiral Hydroxypiperidines

| Biocatalyst Type | Substrate | Transformation | Key Findings | Reference |

|---|---|---|---|---|

| Ketoreductase (KRED 110) | N-1-Boc-3-piperidone | Asymmetric reduction | Complete conversion; short reaction time (3-4 hours) | derpharmachemica.com |

| Co-expressed KRED and GDH | N-Boc-3-piperidone | Asymmetric reduction | High yield and >99% ee for (S)-enantiomer | mdpi.com |

| Lipase PS (Amano) | Racemic ester precursor | Hydrolytic kinetic resolution | Achieved 96:4 enantiomeric ratio | mdpi.com |

| Amine oxidase/Ene imine reductase | N-substituted tetrahydropyridines | One-pot cascade | Stereodefined 3- and 3,4-substituted piperidines | nih.gov |

Green Chemistry Principles and Sustainable Synthesis

The synthesis of piperidine derivatives is increasingly being viewed through the lens of green chemistry, aiming to reduce environmental impact and improve safety and efficiency. nih.govresearchgate.net Key principles include atom economy, the use of safer solvents, and the application of catalysis to minimize waste. unibo.it

Biocatalytic methods, as described above, are inherently green. mdpi.com They utilize water as a solvent, operate at ambient temperature and pressure, and employ biodegradable catalysts (enzymes), significantly reducing the environmental footprint compared to many traditional chemical processes. nih.govmdpi.com The use of whole-cell systems with integrated cofactor regeneration is a prime example of an efficient and sustainable process. mdpi.com

Other green approaches to piperidine synthesis focus on improving classical methods. For instance, developing syntheses that avoid toxic reagents or minimize the number of synthetic steps contributes to a greener process. nih.govresearchgate.net The replacement of hazardous solvents like piperidine itself in processes like solid-phase peptide synthesis with greener alternatives is an active area of research. rsc.org Furthermore, developing synthetic routes from bio-renewable feedstocks, such as the production of 2-aminomethylpiperidine from 2,5-bis(aminomethyl)furan, represents a significant step towards sustainable chemical manufacturing. rsc.org

The choice of catalytic systems, whether organocatalytic or metal-based, also has green implications. Catalytic reactions are preferred over stoichiometric ones, and the development of highly efficient and recyclable catalysts is a key goal.

Solvent Selection and Minimization in Reaction Design

The choice of solvent is a crucial factor in the environmental impact of a chemical process. Traditional syntheses of piperidine derivatives have often relied on halogenated or dipolar aprotic solvents, which pose significant environmental and health risks. Modern approaches prioritize the use of greener alternatives and the minimization of solvent use altogether.

In the synthesis of piperidine derivatives, a shift towards more benign solvents is evident. For instance, in the N-acylation step for the preparation of N-protected 3-hydroxypiperidines, toluene (B28343) and dichloromethane (B109758) have been traditionally used. google.com However, greener alternatives such as ethanol (B145695), isopropanol (B130326), and even water are being explored for related transformations. organic-chemistry.orggoogle.com The use of water as a solvent in the cyclization step to form the piperidine ring from precursors like 5-halo-2-hydroxypentylamine hydrohalide highlights a significant advancement in sustainable synthesis. google.com

Phase-transfer catalysis (PTC) offers a powerful technique for minimizing solvent usage and employing more environmentally friendly inorganic bases. acsgcipr.org This methodology can facilitate reactions in more benign solvents like toluene or methyl tert-butyl ether (MTBE) and, in some cases, can be performed under solvent-free conditions, dramatically increasing process productivity. acsgcipr.org

The optimization of reaction conditions, including solvent choice, can be systematically approached using Design of Experiment (DoE) methods. arkat-usa.org Such studies allow for the identification of optimal solvents that not only improve reaction yield and selectivity but also align with green chemistry principles. For example, in a study on catalytic hydrogenation, switching from ethyl acetate (B1210297) to tetrahydrofuran (B95107) (THF) was initially considered for a shorter reaction time, but the flammability of THF prompted further optimization to find a safer, equally effective solvent system. arkat-usa.org

| Solvent Class | Examples | Green Chemistry Considerations | Relevant Syntheses |

| Halogenated | Dichloromethane | High environmental impact, potential carcinogen | N-acylation of 3-hydroxypiperidine google.com |

| Aromatic | Toluene | Volatile organic compound (VOC), neurotoxin | N-acylation of 3-hydroxypiperidine google.com |

| Alcohols | Ethanol, Isopropanol | Biodegradable, lower toxicity | Recrystallization of piperidine derivatives google.com |

| Ethers | Tetrahydrofuran (THF) | Peroxide formation, flammability | Catalytic hydrogenation arkat-usa.org |

| Aqueous | Water | Non-toxic, non-flammable, abundant | Cyclization to form 3-hydroxypiperidine google.com |

Atom Economy Considerations in Synthetic Pathways

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. mdpi.com Synthetic routes with high atom economy are inherently more sustainable as they generate less waste.

The synthesis of piperidines can proceed through various pathways, each with a different atom economy. For example, cycloaddition reactions and reductive amination are often more atom-economical than multi-step sequences involving protecting groups and functional group interconversions. nih.gov A one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation in an aqueous medium represents a highly efficient and atom-economical approach. organic-chemistry.org

To illustrate the concept, consider a hypothetical synthesis of this compound. A key step is often the reduction of the corresponding pyridine precursor, Ethyl 3-hydroxypyridine-2-carboxylate. Catalytic hydrogenation is a highly atom-economical method for this transformation, as it involves the addition of hydrogen with no other reagents being incorporated into the final product.

| Reaction Type | General Transformation | Atom Economy | Example Application in Piperidine Synthesis |

| Catalytic Hydrogenation | Pyridine derivative + H₂ → Piperidine derivative | High | Reduction of Ethyl 3-hydroxypyridine-2-carboxylate |

| Reductive Amination | Di-aldehyde/ketone + Amine + Reducing agent → Piperidine | Moderate to High | Formation of the piperidine ring nih.gov |

| Cycloaddition | Diene + Imine → Tetrahydropyridine | High | Diels-Alder approach to piperidine precursors nih.gov |

| Multi-step Synthesis | Linear precursor with protecting groups → Piperidine | Low to Moderate | Classical approaches requiring protection/deprotection organic-chemistry.org |

Development of Recyclable Catalytic Systems

Catalysts are essential for many chemical transformations, but their use can lead to waste and product contamination. The development of recyclable catalytic systems is a cornerstone of green chemistry, aiming to reduce costs and environmental impact.

For the synthesis of piperidine derivatives, several types of recyclable catalysts have been investigated:

Heterogeneous Catalysts: These catalysts exist in a different phase from the reactants, allowing for easy separation and reuse. For instance, palladium on carbon (Pd/C) and rhodium on alumina (B75360) (Rh/Al₂O₃) are commonly used for the hydrogenation of pyridines to piperidines and can be recovered by filtration. researchgate.net Magnetically recyclable nanoparticles functionalized with piperidine or piperazine (B1678402) have been developed as heterogeneous base catalysts for various organic reactions, demonstrating high activity and the ability to be reused multiple times without significant loss of efficiency. researchgate.net A nickel single-atom catalyst on carbon nitride has shown promise for C(sp²)-C(sp³) coupling reactions and is both recyclable and robust. acs.org

Organocatalysts: These are metal-free small organic molecules that can catalyze reactions. L-proline and piperidine have been used as a recyclable catalyst system for condensation reactions. rsc.orgrsc.org Immobilizing these organocatalysts on a polymer resin can enhance their selectivity and reduce catalyst loss during recovery. rsc.orgrsc.org

Biocatalysts (Enzymes): Enzymes offer high selectivity and operate under mild conditions, making them attractive green catalysts. Chemo-enzymatic methods for the asymmetric dearomatization of activated pyridines have been developed to produce chiral piperidines. nih.govacs.org This approach combines chemical synthesis with a biocatalytic cascade involving an amine oxidase and an ene-imine reductase to achieve high stereoselectivity. nih.govacs.org

| Catalyst Type | Example | Advantages | Application in Piperidine Synthesis |

| Heterogeneous Metal | Pd/C, Rh/Al₂O₃ | Easy separation, reusability | Hydrogenation of pyridines researchgate.net |

| Magnetic Nanoparticles | γ-Fe₂O₃-piperidine | Magnetic recovery, high surface area | Base catalysis in organic synthesis researchgate.net |

| Organocatalyst | L-proline/piperidine on resin | Metal-free, recyclable, mild conditions | Condensation reactions rsc.orgrsc.org |

| Biocatalyst | Amine oxidase/Ene-imine reductase | High stereoselectivity, mild conditions | Asymmetric synthesis of chiral piperidines nih.govacs.org |

Process Intensification and Continuous Flow Chemistry

Process intensification aims to develop smaller, more efficient, and safer chemical production methods. Continuous flow chemistry is a key enabling technology in this area, offering significant advantages over traditional batch processing. researchgate.net

The synthesis of piperidine derivatives is well-suited for continuous flow systems. Flow microreactors have been successfully used for the electroreductive cyclization of imines to produce piperidines, offering higher yields and scalability compared to batch reactions. nih.gov Continuous flow hydrogenation of pyridine derivatives in a microreactor has been shown to proceed under milder conditions and with shorter reaction times than batch processes. patsnap.com

A process intensification study on the hydrogenation of ethyl nicotinate, a related compound, in a trickle bed reactor demonstrated high throughput for both partial and full hydrogenation. researchgate.net This highlights the potential for developing highly efficient and scalable processes for the synthesis of this compound. Flow chemistry also allows for the safe handling of hazardous reagents and intermediates, as well as precise control over reaction parameters, leading to improved product quality and consistency. nih.gov

| Parameter | Batch Processing | Continuous Flow Processing | Implications for Synthesis |

| Reaction Time | Often long (hours to days) | Significantly shorter (seconds to minutes) | Increased productivity |

| Scalability | Challenging, often requires re-optimization | Straightforward by running the system for longer | Easier transition from lab to industrial scale |

| Safety | Handling of large quantities of hazardous materials | Small reaction volumes, better heat and mass transfer | Inherently safer processes |

| Process Control | Difficult to maintain uniform conditions | Precise control over temperature, pressure, and stoichiometry | Improved yield and selectivity |

| Throughput | Limited by reactor size | High throughput achievable | Efficient production of target compounds researchgate.net |

Reactions Involving the Hydroxyl Group at C-3

The secondary hydroxyl group at the C-3 position of the piperidine ring is a key site for various chemical modifications. Its reactivity is typical of a secondary alcohol, allowing for esterification, etherification, oxidation, and nucleophilic substitution reactions.

Esterification and Etherification Reactions

The hydroxyl group of this compound can undergo esterification with carboxylic acids or their derivatives, such as acyl chlorides or anhydrides. This reaction is typically catalyzed by an acid or promoted by a coupling agent. In an acid-catalyzed esterification, the process involves protonation of the carboxylic acid, which is then attacked by the alcohol. aocs.org This is a reversible process, and the equilibrium can be shifted towards the product ester by removing water. aocs.orgyoutube.com

Etherification, the formation of an ether from the hydroxyl group, can also be achieved. Standard methods like the Williamson ether synthesis can be employed, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.

| Reaction Type | Reagents | Product Type |

| Esterification | Carboxylic Acid, Acid Catalyst | Ester |

| Esterification | Acyl Chloride, Base | Ester |

| Etherification | Alkyl Halide, Strong Base | Ether |

Oxidation Reactions to Ketones or Aldehydes

The secondary alcohol at the C-3 position can be oxidized to the corresponding ketone, ethyl 3-oxopiperidine-2-carboxylate. sigmaaldrich.com A variety of oxidizing agents can be used for this transformation, with the choice of reagent often depending on the presence of other sensitive functional groups in the molecule.

The Swern oxidation is a particularly mild and effective method for this purpose, utilizing dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, followed by the addition of a hindered organic base like triethylamine (B128534). wikipedia.orgorganic-chemistry.org This reaction is known for its high yields and tolerance of a wide range of functional groups, proceeding under very mild conditions. wikipedia.orgorganic-chemistry.org The byproducts of the Swern oxidation include dimethyl sulfide, carbon monoxide, and carbon dioxide. wikipedia.org The reaction is typically carried out at low temperatures, such as -78°C, to ensure stability of the reactive intermediates. organic-chemistry.org This method has been successfully used to synthesize N-Boc-3-piperidone from N-Boc-3-hydroxypiperidine. google.com

| Oxidation Method | Reagents | Product | Key Features |

| Swern Oxidation | 1. DMSO, Oxalyl Chloride2. Triethylamine | Ketone | Mild conditions, high yield, functional group tolerance. wikipedia.orgorganic-chemistry.org |

| Other Methods | e.g., Chromium-based reagents | Ketone | Can be less selective and use toxic heavy metals. |

Nucleophilic Substitution Reactions of Activated Hydroxyls

The hydroxyl group itself is a poor leaving group for nucleophilic substitution reactions. chemistrysteps.com Therefore, to facilitate substitution at the C-3 position, the hydroxyl group must first be converted into a better leaving group. chemistrysteps.com This is commonly achieved by converting the alcohol into a sulfonate ester, such as a tosylate or mesylate. chemistrysteps.com

Once activated, the C-3 position becomes susceptible to attack by a variety of nucleophiles in an SN2 reaction. This process typically results in an inversion of the stereochemistry at the C-3 center. This two-step sequence allows for the introduction of a wide range of functional groups at this position. The general mechanism for nucleophilic aromatic substitution involves a two-step addition-elimination process, which differs from the SN2 mechanism at a saturated carbon. nih.govmasterorganicchemistry.com

Stereospecific Inversion of Configuration at C-3

The stereochemistry of the C-3 hydroxyl group can be inverted with high fidelity using the Mitsunobu reaction. nih.gov This reaction allows for the conversion of a secondary alcohol to a variety of other functional groups with a predictable inversion of stereoconfiguration. nih.govorganic-chemistry.org The reaction typically employs a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). chemistrysteps.comorganic-chemistry.org

The mechanism involves the activation of the alcohol by the phosphine-azodicarboxylate adduct, forming an alkoxyphosphonium salt which is a good leaving group. chemistrysteps.com A nucleophile, such as a carboxylate, can then displace this group via an SN2 attack, leading to the inverted product. nih.gov This method is a powerful tool in stereocontrolled synthesis. organic-chemistry.org

| Reaction | Reagents | Outcome |

| Mitsunobu Reaction | Triphenylphosphine, DEAD/DIAD, Nucleophile (e.g., Benzoic Acid) | Inversion of stereochemistry at C-3 |

Reactions Involving the Piperidine Nitrogen Atom

The secondary nitrogen atom in the piperidine ring is a nucleophilic and basic center, allowing for reactions such as N-alkylation and N-acylation. These reactions are fundamental in modifying the properties and applications of the parent molecule.

N-Alkylation and N-Acylation Reactions

N-alkylation of the piperidine nitrogen can be achieved through several methods. One common approach is reductive amination, which involves the reaction of the amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding tertiary amine. masterorganicchemistry.com This method is highly efficient and avoids the common problem of over-alkylation that can occur with direct alkylation using alkyl halides. masterorganicchemistry.com Common reducing agents for this process include sodium borohydride, sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). masterorganicchemistry.comresearchgate.net

Direct N-alkylation with alkyl halides is also a viable method. researchgate.net This reaction is typically carried out in the presence of a base, such as potassium carbonate or sodium hydride, to neutralize the hydrohalic acid that is formed. researchgate.net The slow addition of the alkyl halide can help to minimize the formation of quaternary ammonium (B1175870) salts. researchgate.net

N-acylation of the piperidine nitrogen can be readily accomplished by reacting it with an acyl chloride or an acid anhydride, usually in the presence of a base to act as an acid scavenger. chemicalbook.com For example, reaction with 2-chloroacetyl chloride in a solvent like dichloromethane can yield the corresponding N-acylated product. chemicalbook.com

| Reaction Type | Typical Reagents | Product |

| Reductive Amination | Aldehyde or Ketone, Reducing Agent (e.g., NaBH₃CN) | N-Alkyl Piperidine |

| Direct Alkylation | Alkyl Halide, Base (e.g., K₂CO₃) | N-Alkyl Piperidine |

| N-Acylation | Acyl Chloride or Anhydride, Base | N-Acyl Piperidine |

Implementation and Removal of Amine Protecting Groups (e.g., Boc, Cbz)

To achieve selective reactions at other positions of the molecule, the secondary amine of the piperidine ring is often temporarily protected. The most common protecting groups for this purpose are the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups.

Implementation: The N-Boc group is typically introduced by reacting this compound with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. chemicalbook.com Similarly, the N-Cbz group is installed using benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions, such as in the presence of triethylamine and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). echemi.com These reactions convert the secondary amine into a carbamate (B1207046), which is significantly less nucleophilic and stable to a variety of reaction conditions.

Removal (Deprotection): The choice of protecting group is often dictated by the desired deprotection strategy, a concept known as orthogonal protection. The Boc group is characteristically acid-labile and is commonly removed using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM) or by treatment with hydrochloric acid in dioxane. wikipedia.orgpeptide.comacs.org

Conversely, the Cbz group is stable to acidic conditions but is readily cleaved by hydrogenolysis. total-synthesis.com This process involves catalytic hydrogenation, typically using palladium on carbon (Pd/C) under an atmosphere of hydrogen gas (H₂). wikipedia.orgtotal-synthesis.com This method is clean and efficient, yielding the deprotected amine, toluene, and carbon dioxide as byproducts. total-synthesis.com

Table 1: Common Conditions for Amine Protection and Deprotection

| Transformation | Protecting Group | Reagents | Typical Conditions |

| Protection | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Base (e.g., NaHCO₃, Et₃N), Solvent (e.g., DCM) |

| Protection | Cbz | Benzyl chloroformate (Cbz-Cl) | Base (e.g., Et₃N, DMAP), Solvent (e.g., DCM) echemi.com |

| Deprotection | Boc | Trifluoroacetic Acid (TFA) or HCl | Solvent (e.g., DCM, Dioxane), 0°C to RT peptide.comacs.org |

| Deprotection | Cbz | H₂, Palladium on Carbon (Pd/C) | Solvent (e.g., MeOH, EtOH), RT, H₂ atmosphere wikipedia.orgtotal-synthesis.com |

Formation of Amides and Sulfonamides

The secondary amine of this compound can be readily acylated or sulfonylated to form the corresponding amides and sulfonamides, respectively. These transformations are fundamental in medicinal chemistry for creating derivatives with diverse biological activities.

Amide Formation: Amide bond formation is typically achieved by reacting the piperidine nitrogen with an activated carboxylic acid derivative. A common method involves the use of acyl chlorides or anhydrides in the presence of a base to neutralize the HCl or carboxylic acid byproduct. masterorganicchemistry.comyoutube.com Alternatively, direct coupling of a carboxylic acid with the amine can be mediated by a variety of coupling reagents. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are often used, sometimes in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (DMAP), to facilitate the reaction by forming a highly reactive acyliminium intermediate. nih.gov

Sulfonamide Formation: Sulfonamides are synthesized by reacting the amine with a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) in the presence of a base like pyridine or triethylamine. nih.govgoogle.com The base serves to activate the amine and to scavenge the hydrochloric acid generated during the reaction. The resulting sulfonamides are often stable, crystalline solids.

Reactions at the Ethyl Ester Moiety

The ethyl ester group is another key site for chemical modification, providing a handle for hydrolysis, transesterification, reduction, and cyclization reactions.

Hydrolysis to the Corresponding Carboxylic Acid (3-hydroxypipecolic acid)

The ethyl ester can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, 3-hydroxypipecolic acid. nih.gov

Basic Hydrolysis (Saponification): This is the most common method, typically involving treatment with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH), in a protic solvent like methanol (B129727) or ethanol. google.com The reaction proceeds via nucleophilic acyl substitution to initially form the carboxylate salt, which is then protonated during an acidic workup to afford the free carboxylic acid.

Acidic Hydrolysis: Treatment with aqueous acid (e.g., HCl, H₂SO₄) and heat can also effect hydrolysis. This reaction is an equilibrium process and typically requires a large excess of water to drive it to completion. unizin.org

The product, 3-hydroxypipecolic acid, is a non-proteinogenic amino acid found in several natural products and is a valuable chiral building block for the synthesis of bioactive molecules. sci-hub.seresearchgate.net

Transesterification Reactions with Various Alcohols

Transesterification is a process where the ethyl group of the ester is exchanged for a different alkyl group from another alcohol. This reaction is typically catalyzed by either an acid (e.g., H₂SO₄, TsOH) or a base (e.g., alkoxide). The reaction is reversible, and conditions are often manipulated to drive the equilibrium toward the desired product, for instance, by using the new alcohol as the solvent. This allows for the synthesis of a variety of esters (e.g., methyl, benzyl, or tert-butyl esters) from the parent ethyl ester, which can be useful for modifying the solubility or reactivity of the compound.

Reduction to Primary Alcohols

The ethyl ester functionality can be reduced to the corresponding primary alcohol, (3-hydroxypiperidin-2-yl)methanol. This transformation converts the carboxylate group into a hydroxymethyl group. Powerful reducing agents are required for this conversion.

Commonly used reagents include:

Lithium Aluminum Hydride (LiAlH₄): A potent, non-selective reducing agent that readily reduces esters to primary alcohols. The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF).

Sodium Borohydride (NaBH₄): Generally, NaBH₄ is not reactive enough to reduce esters. However, its reactivity can be enhanced by the addition of additives (e.g., LiCl) or by performing the reaction at elevated temperatures in specific solvents. organic-chemistry.org

Diisobutylaluminium Hydride (DIBAL-H): This reagent can reduce esters to aldehydes at low temperatures, but at higher temperatures or with excess reagent, it will proceed to the primary alcohol.

Table 2: Summary of Reactions at the Ethyl Ester Moiety

| Reaction Type | Reagents and Conditions | Product Functional Group |

| Hydrolysis | NaOH or LiOH, H₂O/MeOH; or aq. HCl, heat google.comunizin.org | Carboxylic Acid |

| Transesterification | R'-OH, acid or base catalyst | New Ester (COOR') |

| Reduction | 1. LiAlH₄, THF; 2. H₂O workup | Primary Alcohol (CH₂OH) |

Condensation and Cyclization Reactions via the Ester Group

The ester group can participate in condensation reactions, particularly after being converted to a more reactive species. For example, treatment of the ester with an amine can lead to amide formation, although this typically requires harsh conditions (high temperature) or activation. youtube.com

More significantly, the ester, in conjunction with the other functional groups on the piperidine ring, can undergo intramolecular cyclization reactions to form bicyclic structures. For instance, under specific conditions, the ester could potentially react with the C3-hydroxyl group to form a lactone, or with the ring nitrogen (if unprotected) to form a lactam. These cyclizations are often driven by the formation of a thermodynamically stable five- or six-membered ring system and may be promoted by specific reagents or catalysts. For example, intramolecular condensation between the ester and a suitably positioned nucleophile can be a key step in the synthesis of complex heterocyclic scaffolds. mdpi.com

Transformations of the Piperidine Ring System

The inherent reactivity of the piperidine ring in this compound allows for a variety of structural modifications. These transformations are crucial for accessing diverse chemical scaffolds, including larger or smaller ring systems, as well as fused and bridged bicyclic structures.

Ring Expansion and Contraction Methodologies

While direct experimental data on the ring expansion and contraction of this compound is not extensively documented, established methodologies for related piperidine derivatives provide a strong basis for predicting its reactivity.

Ring Expansion:

The expansion of the piperidine ring to form seven-membered azepane derivatives is a known transformation. researchgate.netnih.govrsc.org For a substrate like this compound, a potential strategy involves the formation of a suitable leaving group at the hydroxyl function, followed by a Wagner-Meerwein type rearrangement. For instance, treatment with a sulfonyl chloride to form a mesylate or tosylate, followed by solvolysis or reaction with a nucleophile, could induce ring expansion. The regioselectivity of this expansion would be influenced by the stability of the resulting carbocation intermediates and the nature of the N-protecting group.

A plausible pathway for the ring expansion of an N-protected this compound derivative is outlined below:

| Starting Material | Reagents | Intermediate | Product | Plausible Mechanism |

| N-Boc-ethyl 3-hydroxypiperidine-2-carboxylate | 1. MsCl, Et3N 2. Heat or Lewis Acid | N-Boc-ethyl 3-(mesyloxy)piperidine-2-carboxylate | N-Boc-ethyl 4-oxoazepane-3-carboxylate | Formation of a mesylate followed by a 1,2-hydride shift or alkyl shift, leading to the expanded azepane ring. |

Ring Contraction:

The contraction of the piperidine ring to a five-membered pyrrolidine is another synthetically valuable transformation. osaka-u.ac.jpnih.govnih.govbohrium.comrsc.org A common approach involves oxidative ring cleavage followed by recyclization. For this compound, this could potentially be achieved through oxidative cleavage of the C2-C3 bond, followed by intramolecular cyclization of the resulting amino aldehyde or amino acid derivative. A selective synthesis of pyrrolidin-2-ones from N-substituted piperidines has been reported, which involves a cascade of reactions including the in situ formation of a pyrrolidine-2-carbaldehyde (B1623420) intermediate. rsc.org

A representative ring contraction strategy is summarized in the following table:

| Starting Material | Reagents | Intermediate | Product | Plausible Mechanism |

| N-Acyl-ethyl 3-hydroxypiperidine-2-carboxylate | Oxidizing agent (e.g., RuO4) | N-Acyl-amino-dicarbonyl compound | N-Acyl-ethyl 4-oxopyrrolidine-2-carboxylate | Oxidative cleavage of the C-C bond between the hydroxyl and carboxylate bearing carbons, followed by intramolecular condensation. |

Intramolecular Cyclization Reactions Leading to Fused or Bridged Systems

The functional groups present in this compound, namely the secondary amine, the hydroxyl group, and the ester, provide handles for intramolecular cyclization reactions to construct fused or bridged heterocyclic systems.

Fused Systems:

Intramolecular cyclization between the nitrogen and a functionalized side chain, or between the hydroxyl group and a suitable electrophile, can lead to the formation of fused bicyclic systems. For example, acylation of the nitrogen followed by intramolecular condensation with the ester carbonyl could yield a bicyclic lactam. Alternatively, reaction of the hydroxyl group and the ester can lead to the formation of an oxazolopiperidine system. The synthesis of oxazolo[3,4-a]pyrazine derivatives from related piperazine precursors has been documented, suggesting a similar cyclization is feasible for piperidine analogs. nih.gov A one-step synthesis of oxazolo[5,4-b]pyridine (B1602731) derivatives from 3-aminopyridine-2(1H)-ones has also been reported, highlighting the propensity for such intramolecular cyclizations. researchgate.netmagritek.combuketov.edu.kz

| Starting Material Derivative | Reagents | Product | Reaction Type |

| N-Chloroacetyl-ethyl 3-hydroxypiperidine-2-carboxylate | Base (e.g., NaH) | Fused bicyclic lactam | Intramolecular N-alkylation and lactamization |

| This compound | Phosgene or equivalent | Oxazolo[3,4-a]pyridin-3-one derivative | Intramolecular cyclization via carbamate formation |

Bridged Systems:

The formation of bridged systems from this compound would likely require a multi-step sequence to introduce the necessary functionality for a bridging reaction. One conceptual approach would involve the functionalization of both the nitrogen and a carbon atom on the piperidine ring with chains that can undergo a subsequent intramolecular cyclization. While direct examples with this specific substrate are scarce, the principles of intramolecular cycloaddition reactions, such as Diels-Alder or [3+2] cycloadditions, could be applied. For instance, tethering a diene to the nitrogen and a dienophile to a carbon atom of the ring could lead to a bridged adduct upon heating or Lewis acid catalysis.

Functionalization of Peripheral C-H Bonds

The direct functionalization of otherwise unreactive C-H bonds is a powerful tool in modern organic synthesis. For the piperidine ring in this compound, the presence of the nitrogen atom and the existing substituents directs the reactivity of the peripheral C-H bonds.

The electronic properties of the substituents play a crucial role in directing C-H functionalization. The electron-withdrawing nature of the ester group at C2 and the hydroxyl group at C3 would influence the reactivity of the neighboring C-H bonds. Palladium-catalyzed C(sp3)-H arylation at the C4 position of pyrrolidines and piperidines with an aminoquinoline directing group has been reported, demonstrating the feasibility of functionalizing positions remote from the nitrogen.

Recent studies have shown the site-selective C-H functionalization of piperidine derivatives at the C2, C3, and C4 positions using rhodium catalysts, where the selectivity is controlled by the choice of catalyst and the N-protecting group. This suggests that by careful selection of the reaction conditions and directing groups, specific C-H bonds in this compound could be targeted for functionalization, such as arylation, alkylation, or amination.

The following table summarizes potential C-H functionalization reactions based on literature precedents for related piperidine systems:

| Position | Reagents/Catalyst | Type of Functionalization |

| C4 | Pd(OAc)2, directing group, aryl halide | Arylation |

| C2 | Rhodium catalyst, diazo compound | Carbene insertion |

| C4 | Rhodium catalyst, diazo compound | Carbene insertion |

Applications of Ethyl 3 Hydroxypiperidine 2 Carboxylate As a Key Building Block in Complex Molecular Architectures

Construction of Diverse Heterocyclic Frameworks

The functional group arrangement in ethyl 3-hydroxypiperidine-2-carboxylate makes it an ideal starting material for the synthesis of a wide array of more complex heterocyclic systems. The hydroxyl, ester, and amine functionalities can be selectively manipulated to build spirocyclic, bridged, and fused ring systems.

Spirocycles, characterized by two rings sharing a single atom, are of increasing interest in medicinal chemistry due to their inherent three-dimensionality. The synthesis of spiropiperidines, where one of the rings is a piperidine (B6355638), can be achieved through various strategies, including intramolecular cyclizations and multicomponent reactions. whiterose.ac.uk

For instance, general methodologies for creating 2-spiropiperidines often involve the reaction of δ-amino-β-ketoesters with a cyclic ketone. whiterose.ac.uk this compound can be envisioned as a precursor to such intermediates. The existing ester at C2 is a key feature, and the hydroxyl group at C3 can be oxidized to a ketone, yielding a substrate primed for spirocyclization reactions. Furthermore, intramolecular palladium-catalyzed α-arylation has been used to create 3-spiropiperidines from suitably functionalized piperidine precursors. whiterose.ac.uk The structure of this compound provides a scaffold that can be readily adapted for these advanced synthetic routes. The development of histone deacetylase (HDAC) inhibitors has led to the synthesis of novel spiro[2H-(1,3)-benzoxazine-2,4'-piperidine] derivatives, highlighting the importance of the spiropiperidine motif in drug discovery. nih.gov

A summary of strategies applicable to the synthesis of spiropiperidines is presented below.

| Spiro-position | Synthetic Strategy | Key Precursor Type | Potential Role of this compound |

| 2-Spiropiperidine | Multicomponent reaction | δ-amino-β-ketoester | Serves as a template to generate the required ketoester intermediate. |

| 3-Spiropiperidine | Intramolecular Pd-catalysed α-arylation | Amide with aryl bromide tether | Functionalization at the nitrogen and C4 position can provide the necessary precursor. |

| 3-Spiropiperidine | Tandem semi-pinacol rearrangement | Epoxide with alkyne sidechain | Conversion of the C3-hydroxyl to a leaving group can lead to epoxide formation. |

| 4-Spiropiperidine | Intramolecular cyclodehydration | N-substituted-4-piperidone with a tethered nucleophile | Oxidation of the C3-hydroxyl and N-alkylation can generate the required precursor. |

This table presents generalized synthetic strategies and the potential, inferred role of this compound in accessing the necessary precursors.

Bridged bicyclic frameworks are prevalent in many approved drugs and are valued for the conformational rigidity they impart on a molecule. nih.gov The synthesis of these complex three-dimensional structures often requires sophisticated strategies, such as rhodium-catalyzed cycloadditions or multi-step cyclization cascades. nih.govnih.gov

This compound serves as a valuable chiral building block for accessing these scaffolds. The piperidine ring can form the core of the bicyclic system, with the functional groups acting as handles to construct the bridge. For example, intramolecular reactions between functional groups installed on the piperidine nitrogen and a carbon of the ring are a common method for forming bridged systems. The hydroxyl and ester groups of this compound can be transformed into a variety of functionalities to facilitate such cyclizations. Double cyclization of short linear peptides has been employed to create bridged bicyclic peptides (BBPs) with defined geometries, a strategy where a piperidine-based amino acid derivative could be incorporated. rsc.org

| Bridged System Type | General Synthetic Approach | Relevance of Piperidine Precursors |

| Bicyclo[2.2.1] | Rh(I)-catalyzed asymmetric ring opening | Strained bicyclic alkenes can be functionalized. |

| Bicyclo[3.2.1] | Intramolecular (3+2) dipolar cycloaddition | A piperidine ring can be part of the reacting system. |

| Bicyclo[m.n.1] | Ring contraction of a larger bridged system | Piperidine-fused systems can be precursors to these contractions. |

| Bridged Peptides | Double cyclization of linear peptides | Piperidine-containing amino acids add conformational constraint. rsc.org |

This table summarizes general approaches to bridged bicyclic systems where functionalized piperidines can be key intermediates.

Fused heterocyclic systems, where two or more rings share two atoms, are another important class of molecules in medicinal chemistry. The synthesis of piperidine-fused heterocycles often relies on the cyclization of substituents on the piperidine ring. A stereoselective synthesis of piperidine derivatives fused with oxygen heterocycles (pyrans or furans) has been achieved via the cyclization of tert-butyl 3-{[tert-butyl(dimethyl)silyl]alkyl}-4-oxopiperidine-1-carboxylates. researchgate.net

This strategy highlights a pathway where this compound could be a valuable starting material. The C3-hydroxyl group can be oxidized to a ketone, and the C2-carboxylate provides a handle for introducing the side chain necessary for the subsequent intramolecular cyclization, leading to the formation of a fused ring system.

Role in the Synthesis of Chiral Auxiliaries and Ligands for Asymmetric Catalysis

Chiral auxiliaries are stereogenic units temporarily attached to a prochiral substrate to control the stereochemical outcome of a reaction. capes.gov.br Similarly, chiral ligands coordinate to metal catalysts to create an asymmetric environment for catalysis. This compound, being a chiral molecule with two stereocenters, is a natural candidate for development into such tools for asymmetric synthesis.

The vicinal amino-alcohol motif (or a precursor to it) present in the molecule is a key structural feature in many successful chiral ligands and auxiliaries. The ester group can be reduced to a primary alcohol, yielding a 3-hydroxypiperidin-2-yl)methanol derivative. This 1,2-amino alcohol scaffold is a privileged structure for coordinating to metals and can be further elaborated, for example, by N-alkylation or acylation, to tune its steric and electronic properties for use in asymmetric transformations like reductions, alkylations, or cycloadditions. The development of bimetallic titanium complexes with salen ligands for the asymmetric addition of ethyl cyanoformate to aldehydes demonstrates the power of metal-ligand systems in catalysis. nih.gov

Utilization in the Synthesis of Complex Natural Product Fragments

Natural products are a rich source of inspiration for drug discovery, but their structural complexity often poses a significant synthetic challenge. nih.gov A common strategy is to synthesize fragments of the natural product which can then be assembled or studied independently. The piperidine ring is a core component of numerous alkaloids and other natural products.

This compound, as a pre-functionalized, chiral piperidine, represents a valuable building block for the synthesis of fragments of complex natural products. Its specific substitution pattern may be found directly in a natural product target or can be readily converted to the required arrangement. By providing a ready-made, stereochemically defined six-membered ring, it can significantly shorten the synthesis of a complex target molecule. The combination of natural product fragments to create new "pseudo-natural products" is an emerging strategy for exploring biologically relevant chemical space, further highlighting the value of versatile fragments like functionalized piperidines. nih.gov

Precursor for Advanced Synthetic Intermediates

Beyond its direct use in the synthesis of specific scaffolds, this compound is a precursor to a variety of other advanced synthetic intermediates. vulcanchem.com The chemical reactivity of its three functional groups—the secondary amine, the hydroxyl group, and the ethyl ester—can be exploited to generate a diverse range of more elaborate building blocks.

Examples of Transformations and Resulting Intermediates:

N-Protection/Functionalization: The secondary amine can be protected (e.g., with Boc or Cbz groups) to allow for selective reaction at the other sites, or it can be alkylated or arylated to introduce new substituents. For example, reaction with ethyl chloroacetate (B1199739) yields Ethyl 2-(3-hydroxypiperidin-1-yl)acetate, another useful building block.

Oxidation of the Hydroxyl Group: Oxidation of the secondary alcohol at C3 yields the corresponding ketone, ethyl 3-oxopiperidine-2-carboxylate. This β-keto ester is a highly versatile intermediate, ready for a host of subsequent reactions such as conjugate additions or further cyclizations.

Modification of the Ester: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then participate in amide bond couplings. Alternatively, it can be reduced to a primary alcohol, as mentioned previously, opening up another set of synthetic possibilities.

The strategic application of these transformations allows chemists to convert this compound into a wide array of advanced intermediates, tailored for specific synthetic goals, from drug discovery programs to the total synthesis of natural products.

Advanced Spectroscopic and Computational Characterization of Ethyl 3 Hydroxypiperidine 2 Carboxylate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation and Stereochemical Assignment

NMR spectroscopy is the cornerstone for determining the precise molecular structure of Ethyl 3-hydroxypiperidine-2-carboxylate in solution. Through a combination of one-dimensional and two-dimensional experiments, it is possible to map the complete proton and carbon framework, establish connectivity, and deduce the spatial arrangement of atoms, which is crucial for defining its stereoisomers.

One-Dimensional NMR (¹H NMR, ¹³C NMR) Chemical Shift Analysis

One-dimensional NMR provides fundamental information about the chemical environment of each proton and carbon atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays distinct signals corresponding to each unique proton. The chemical shifts are influenced by neighboring functional groups, such as the hydroxyl and ethyl carboxylate moieties. The ethyl group protons typically appear as a characteristic quartet and triplet. Protons on the piperidine (B6355638) ring (H2 to H6) resonate in specific regions, with those adjacent to the nitrogen (H2, H6) and the hydroxyl- and ester-bearing carbons (H2, H3) showing notable downfield shifts. The presence of the hydroxyl (-OH) and amine (-NH) protons will give rise to signals whose chemical shift and appearance can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides a count of the unique carbon atoms and information about their electronic environment. The carbonyl carbon of the ester group is the most deshielded, appearing furthest downfield. The carbons directly attached to the electronegative oxygen (C3 and the CH₂ of the ethyl group) and nitrogen atoms (C2, C6) are also shifted downfield. In contrast, the remaining aliphatic carbons of the piperidine ring (C4, C5) and the methyl carbon of the ethyl group appear at higher fields. ycdehongchem.com

Expected Chemical Shift Data for this compound

The following table presents expected chemical shift ranges based on the analysis of structurally similar piperidine derivatives. Actual values may vary based on solvent and experimental conditions.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Description |

| C=O | - | 170-175 | Ester Carbonyl |

| O-C H₂-CH₃ | ~4.2 (quartet) | 60-65 | Ethyl Ester Methylene (B1212753) |

| O-CH₂-C H₃ | ~1.3 (triplet) | 13-15 | Ethyl Ester Methyl |

| H2 / C2 | ~3.5 | 58-62 | Piperidine ring, adjacent to N and C=O |

| H3 / C3 | ~4.0 | 65-70 | Piperidine ring, adjacent to OH |

| H4 / C4 | 1.5-2.0 | 20-30 | Piperidine ring |

| H5 / C5 | 1.5-2.0 | 20-30 | Piperidine ring |

| H6 / C6 | ~3.0 | 45-50 | Piperidine ring, adjacent to N |

| N-H | Variable (broad) | - | Amine Proton |

| O-H | Variable (broad) | - | Hydroxyl Proton |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity Information

While 1D NMR suggests the structure, 2D NMR experiments are essential to confirm the atomic connectivity and stereochemistry. optica.orgoptica.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It would be used to trace the proton-proton correlations around the piperidine ring, confirming the sequence from H2 through H6, and to verify the coupling between the methylene and methyl protons of the ethyl ester group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This technique allows for the definitive assignment of each carbon signal by linking it to its attached proton(s), whose chemical shifts are more distinct.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are two or three bonds apart. This is critical for piecing together the molecular puzzle. For instance, it would show a correlation from the H2 proton to the carbonyl carbon of the ester, and from the ethyl methylene protons to the same carbonyl carbon, confirming the structure of the ethyl carboxylate group at the C2 position.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly bonded. This is the primary NMR method for determining the relative stereochemistry of the molecule, such as the cis or trans relationship between the hydroxyl group at C3 and the ester group at C2. Cross-peaks between H2 and H3 would indicate their spatial proximity, helping to assign the diastereomer. nih.govrsc.org

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of a compound and gaining structural insights from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which can be used to determine its elemental formula. For this compound, with a molecular formula of C₈H₁₅NO₃, the calculated exact mass is 173.10519. HRMS analysis would be expected to yield a measured mass that corresponds to this value within a very small margin of error (typically <5 ppm), thus confirming the molecular formula. chemsrc.com

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion (or a protonated version, [M+H]⁺) and subjecting it to collision-induced dissociation to generate fragment ions. The resulting fragmentation pattern provides a structural fingerprint of the molecule. For this compound, key fragmentation pathways can be predicted based on the functional groups present. nih.govscielo.br

Loss of Water: A common fragmentation pathway for molecules with a hydroxyl group is the neutral loss of water (H₂O, 18 Da). This would result in a significant fragment ion at m/z 155. scielo.br

Loss of the Ethoxy Group: Cleavage of the ester bond could lead to the loss of the ethoxy radical (•OCH₂CH₃, 45 Da), producing an acylium ion at m/z 128.

Decarboxylation: Loss of the entire ethyl carboxylate group as ethyl formate (HCOOCH₂CH₃, 74 Da) or through other rearrangements is also a plausible fragmentation route.

Ring Cleavage: The piperidine ring itself can undergo characteristic cleavage, often initiated by the nitrogen atom, leading to smaller fragment ions that can help confirm the cyclic structure. miamioh.edulibretexts.org

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds.

The FTIR spectrum of this compound would exhibit several characteristic absorption bands that confirm its structure.

O-H Stretch: A broad and strong absorption band is expected in the region of 3500-3300 cm⁻¹, characteristic of the stretching vibration of the hydroxyl (O-H) group, with the broadening due to hydrogen bonding.

N-H Stretch: A moderate band in the 3400-3200 cm⁻¹ region is anticipated for the secondary amine (N-H) stretch.

C-H Stretch: Absorption bands just below 3000 cm⁻¹ (e.g., 2950-2850 cm⁻¹) are due to the stretching of sp³ C-H bonds in the piperidine ring and ethyl group.

C=O Stretch: A very strong, sharp peak around 1735-1750 cm⁻¹ is the most prominent feature of the spectrum and is definitive for the carbonyl (C=O) stretch of the saturated ester. youtube.com

N-H Bend: A bending vibration for the N-H group typically appears in the 1650-1580 cm⁻¹ region.

C-O Stretch: Strong bands corresponding to the C-O stretching vibrations of the ester and the hydroxyl group would be visible in the "fingerprint region," typically between 1300 cm⁻¹ and 1000 cm⁻¹. researchgate.net

Expected Vibrational Frequencies for this compound

The following table summarizes the expected key vibrational frequencies.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| O-H Stretch (Alcohol) | 3500-3300 | Strong, Broad |

| N-H Stretch (Amine) | 3400-3200 | Moderate |

| C-H Stretch (sp³) | 2950-2850 | Strong |

| C=O Stretch (Ester) | 1750-1735 | Very Strong |

| N-H Bend (Amine) | 1650-1580 | Moderate |

| C-O Stretch (Ester/Alcohol) | 1300-1000 | Strong |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit the following key absorption bands:

O-H Stretch: A broad and strong absorption band is anticipated in the region of 3400-3200 cm⁻¹ due to the stretching vibration of the hydroxyl (-OH) group. The broadness of this peak is a result of intermolecular hydrogen bonding.

N-H Stretch: A moderate absorption band is expected in the 3350-3250 cm⁻¹ region, characteristic of the N-H stretching vibration of the secondary amine within the piperidine ring. This peak may sometimes overlap with the broad O-H band.

C-H Stretches: Strong absorption bands from the aliphatic C-H stretching vibrations of the piperidine ring and the ethyl group will be present in the 2950-2850 cm⁻¹ region.

C=O Stretch: A very strong and sharp absorption band, characteristic of the ester carbonyl (C=O) group, is expected in the range of 1750-1730 cm⁻¹. The exact position can be influenced by the molecular conformation and hydrogen bonding.

C-O Stretches: Two distinct C-O stretching vibrations are expected. The C-O stretch of the ester group will likely appear as a strong band in the 1250-1150 cm⁻¹ region, while the C-O stretch of the secondary alcohol will be in the 1100-1000 cm⁻¹ range.

N-H Bend: The N-H bending vibration of the secondary amine may be observed in the 1650-1580 cm⁻¹ region.

C-N Stretch: The C-N stretching vibration of the piperidine ring is expected to show a medium to weak absorption in the 1250-1020 cm⁻¹ range.

The following table summarizes the predicted IR absorption bands for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| Hydroxyl (-OH) | O-H Stretch | 3400-3200 | Strong, Broad |

| Secondary Amine (-NH-) | N-H Stretch | 3350-3250 | Moderate |

| Alkyl (CH₂, CH₃) | C-H Stretch | 2950-2850 | Strong |

| Ester (-COOEt) | C=O Stretch | 1750-1730 | Strong, Sharp |

| Ester (-COOEt) | C-O Stretch | 1250-1150 | Strong |

| Alcohol (-C-OH) | C-O Stretch | 1100-1000 | Moderate to Strong |

| Secondary Amine (-NH-) | N-H Bend | 1650-1580 | Moderate |

| Amine (-C-N-) | C-N Stretch | 1250-1020 | Moderate to Weak |

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. It detects vibrations that cause a change in the polarizability of a molecule. While specific experimental Raman data for this compound is not available, the expected spectral features can be inferred from the Raman spectra of related compounds like piperidine nih.govspectrabase.com.

Key expected features in the Raman spectrum would include:

Ring Vibrations: The piperidine ring should give rise to characteristic breathing and deformation modes. These are often strong in the Raman spectrum and would be expected in the fingerprint region (below 1500 cm⁻¹).

C-H Bending and Rocking: Vibrations associated with the CH₂ groups of the ring and the ethyl group will be prominent in the 1450-1300 cm⁻¹ region.

C-C Stretching: The C-C stretching vibrations of the piperidine ring and the ethyl group will appear as sharp bands of variable intensity, typically in the 1200-800 cm⁻¹ range.

Symmetric C=O Stretch: While the carbonyl stretch is strong in the IR, it can be weaker in the Raman spectrum. However, a band around 1735 cm⁻¹ is still expected.

C-N Stretching: The C-N stretching modes of the piperidine ring would also be Raman active.

A comparative analysis of the Raman spectrum of piperidine and its derivatives reveals that the substitution pattern significantly influences the vibrational modes of the ring researchgate.netacs.org. The presence of the ethyl carboxylate and hydroxyl groups at the 2 and 3 positions, respectively, would break the symmetry of the parent piperidine ring, leading to a more complex Raman spectrum with distinct bands corresponding to the vibrations of these substituents.